2-((Trifluoromethyl)thio)benzoic acid

Description

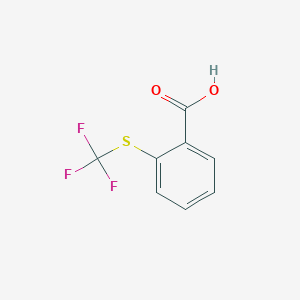

2-((Trifluoromethyl)thio)benzoic acid is a benzoic acid derivative featuring a trifluoromethylthio (-SCF₃) group at the ortho position of the aromatic ring. The -SCF₃ group is known for its metabolic stability and resistance to oxidation, making it a valuable moiety in medicinal chemistry and agrochemical design.

Properties

IUPAC Name |

2-(trifluoromethylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCFVGRNHSGPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380683 | |

| Record name | 2-[(trifluoromethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37526-67-3 | |

| Record name | 2-[(Trifluoromethyl)thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37526-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(trifluoromethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(trifluoromethyl)sulfanyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Trifluoromethyl)thio)benzoic acid typically involves the introduction of a trifluoromethylthio group to a benzoic acid derivative. One common method includes the reaction of 2-chlorobenzoic acid with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-((Trifluoromethyl)thio)benzoic acid undergoes various chemical reactions, including:

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-((Trifluoromethyl)thio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Trifluoromethyl)thio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

| Compound Name (CAS) | Substituent Structure | Molecular Weight (g/mol) | Melting Point (°C) | Predicted pKa | Lipophilicity (LogP) | Reference |

|---|---|---|---|---|---|---|

| This compound | -SCF₃ at C2 | ~242.18* | N/A | ~3.5† | High‡ | - |

| 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (895-45-4) | Ph-S- (CF₃ at para) | 343.28 | N/A | N/A | Moderate | |

| 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}benzoic acid (1545-75-1) | -S-Ph(NO₂-CF₃) at C2 | 343.28 | 179–180 | 3.27 | High | |

| 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid | -S-CH₂-C(O)N(Me)Ph | ~342.38* | N/A | ~4.0† | Moderate | |

| 2-[[3-[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic acid (30119-19-8) | Complex substituent with Cl, F, and S groups | 437.22 | N/A | N/A | Very High |

*Calculated based on molecular formula.

†Estimated based on substituent effects.

‡Predicted from -SCF₃ group’s hydrophobicity.

Key Observations:

Acidity: The electron-withdrawing -SCF₃ group lowers the pKa of the benzoic acid (predicted ~3.5), enhancing acidity compared to unsubstituted benzoic acid (pKa ~4.2). The nitro-substituted analog (CAS 1545-75-1) exhibits a similar pKa (3.27) due to the combined effects of -NO₂ and -CF₃ groups .

This contrasts with polar substituents like -NO₂ or amides (e.g., ), which reduce LogP.

Thermal Stability : The nitro-substituted analog (CAS 1545-75-1) has a high melting point (179–180°C), suggesting strong intermolecular interactions and crystallinity .

Key Insights:

- Antimicrobial Potential: Nitro-containing analogs (e.g., CAS 1545-75-1) may exhibit antibacterial activity due to redox-active nitro groups disrupting microbial metabolism .

- Metabolic Stability : The -SCF₃ group in the target compound may enhance resistance to oxidative degradation compared to -SCH₃ or -SPh analogs, extending half-life in vivo.

Biological Activity

2-((Trifluoromethyl)thio)benzoic acid is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which may improve its interaction with biological membranes and proteins, leading to increased bioavailability and efficacy. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzoic acid backbone with a trifluoromethyl-thioether substituent, which is crucial for its biological activity.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Interaction with Biological Membranes: The trifluoromethyl group may enhance membrane permeability, facilitating the compound's uptake into cells and increasing its efficacy against target sites.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their activity against various bacterial strains and fungi, showing promising results.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | Candida albicans | 8 µg/mL |

These findings suggest that the compound's structural modifications can significantly influence its antimicrobial potency.

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the inhibition of Bcl-2 family proteins.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis, as evidenced by increased caspase activity.

Table 2: Anti-Cancer Activity in MCF-7 Cells

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 75 | 15 |

| 25 | 50 | 30 |

| 50 | 25 | 60 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the trifluoromethyl group and the benzoic acid moiety can significantly affect biological activity. Compounds with stronger electron-withdrawing groups tend to exhibit enhanced activity against microbial pathogens and cancer cells.

Table 3: Structure-Activity Relationship Analysis

| Compound Variant | Electron-Withdrawing Group | Biological Activity |

|---|---|---|

| Variant A | Trifluoromethyl | High |

| Variant B | Chlorine | Moderate |

| Variant C | Methyl | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.